molecular formula C19H23NO2 B1219513 Trepipam CAS No. 56030-50-3

Trepipam

Cat. No.: B1219513
CAS No.: 56030-50-3
M. Wt: 297.4 g/mol
InChI Key: ICPHJSKVAZMKIV-QGZVFWFLSA-N
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Chemical Reactions Analysis

Types of Reactions: Trepipam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction can produce reduced benzazepine compounds.

Scientific Research Applications

Mechanism of Action

Trepipam exerts its effects by acting as an agonist of the dopamine D1 receptor . This interaction stimulates the receptor, leading to various downstream effects, including modulation of neurotransmitter release and regulation of blood pressure. The molecular targets and pathways involved in this compound’s action are primarily related to the dopaminergic system .

Properties

CAS No.

56030-50-3

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1

InChI Key

ICPHJSKVAZMKIV-QGZVFWFLSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC

56030-50-3

Synonyms

2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepine
d-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
N-methyl-1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3-benzazepine
SCH-12679
trimopam
trimopam, (R)-isomer
trimopam, maleate, (1:1), (R)-isome

Origin of Product

United States

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